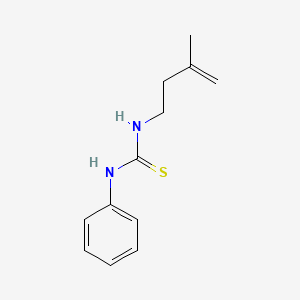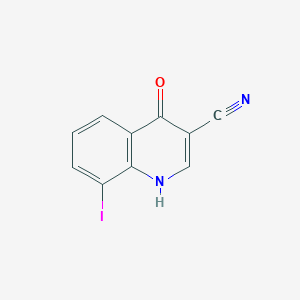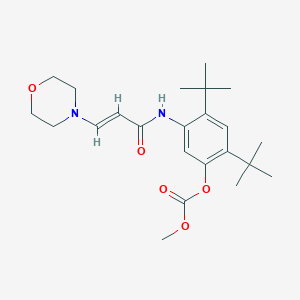![molecular formula C13H14N4O2S2 B13362950 6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)
6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the triazole or thiadiazole rings.
Scientific Research Applications
6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new compounds with potential pharmacological activities . In biology and medicine, it has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . Additionally, it has applications in the industry as a potential component in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the substituents attached to the rings, which can significantly impact their pharmacological properties and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits .
Properties
Molecular Formula |
C13H14N4O2S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenoxy)methyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S2/c1-18-9-5-3-4-6-10(9)19-7-12-16-17-11(8-20-2)14-15-13(17)21-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
MQIAFZQUMKBKOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)

![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)

![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)

![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)
![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13362946.png)
![3-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362952.png)
![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)
